molecular formula C5H7F5N2S B12722609 2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide CAS No. 4454-49-3

2,2,3,3,3-Pentafluoro-N',N'-dimethylpropanethiohydrazide

Cat. No.: B12722609
CAS No.: 4454-49-3
M. Wt: 222.18 g/mol
InChI Key: ANGAZJPWWNXNKS-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of five fluorine atoms, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the thiohydrazide group. Specific synthetic routes and reaction conditions are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of specialized equipment to ensure consistent quality.

Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, resulting in a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,3,3,3-Pentafluoro-N’,N’-dimethylpropanethiohydrazide stands out due to its high fluorine content and unique structural features. Similar compounds include:

    2,2,3,3,3-Pentafluoro-1-propanol: Known for its use in pharmaceutical intermediates and agrochemicals.

    2,2,3,3,3-Pentafluoropropan-1-ol: Utilized in biochemical research and organic synthesis.

These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

CAS No.

4454-49-3

Molecular Formula

C5H7F5N2S

Molecular Weight

222.18 g/mol

IUPAC Name

2,2,3,3,3-pentafluoro-N',N'-dimethylpropanethiohydrazide

InChI

InChI=1S/C5H7F5N2S/c1-12(2)11-3(13)4(6,7)5(8,9)10/h1-2H3,(H,11,13)

InChI Key

ANGAZJPWWNXNKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)C(C(F)(F)F)(F)F

Origin of Product

United States

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